トランス-4-ヒドロキシ-L-プロリン-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-4-Hydroxy-L-proline-d3: is a deuterated form of trans-4-hydroxy-L-proline, an amino acid derivative. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

Chemistry: trans-4-Hydroxy-L-proline-d3 is used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics .

Biology: In biological research, trans-4-hydroxy-L-proline-d3 is used to study protein structure and function. It is incorporated into collagen and other proteins to investigate their stability and interactions .

Medicine: The compound is used in the development of drugs targeting collagen-related diseases and conditions. It is also explored for its potential in wound healing and tissue regeneration .

Industry: In the industrial sector, trans-4-hydroxy-L-proline-d3 is used in the production of cosmetics and nutritional supplements. Its role in enhancing collagen synthesis makes it valuable in skincare products .

作用機序

Target of Action

The primary target of trans-4-Hydroxy-L-Proline-d3 is the glycyl radical enzyme (GRE) superfamily , specifically the trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD) . This enzyme is abundant in the human gut microbiome and also present in prominent bacterial pathogens . It plays a crucial role in a variety of anaerobic microbial metabolic pathways .

Mode of Action

Trans-4-Hydroxy-L-Proline-d3 interacts with its target, HypD, by undergoing a dehydration reaction. The HypD enzyme catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) . This reaction is facilitated by a glycyl radical cofactor, which is characteristic of the GRE superfamily .

Biochemical Pathways

The action of trans-4-Hydroxy-L-Proline-d3 affects the metabolic pathway involving the conversion of α-ketoglutarate (α-KG) to L-proline and its subsequent hydroxylation . This process involves two modules: an α-KG synthesis module and an L-proline synthesis with hydroxylation module . The action of trans-4-Hydroxy-L-Proline-d3 can lead to a reduction in α-KG attrition and inhibition of L-proline consumption .

Result of Action

The action of trans-4-Hydroxy-L-Proline-d3 results in the production of (S)-Δ1-pyrroline-5-carboxylic acid (P5C) from Hyp . This reaction is part of a larger metabolic pathway that contributes to the synthesis of L-proline and its hydroxylation . The compound’s action can lead to an increase in the production of trans-4-hydroxy-L-proline .

Action Environment

The action of trans-4-Hydroxy-L-Proline-d3 is influenced by various environmental factors. For instance, the compound’s action is optimal at a pH of approximately 7.0 and a temperature of 25 °C . Additionally, the compound’s action, efficacy, and stability can be influenced by the presence of other compounds and the specific characteristics of the microbial environment in which it is acting .

生化学分析

Biochemical Properties

Trans-4-Hydroxy-L-proline-d3 is involved in enzymatic reactions that involve C-H bond activation and C-N bond cleavage . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, a glycyl radical enzyme (GRE), trans-4-hydroxy-L-proline dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) .

Cellular Effects

Trans-4-Hydroxy-L-proline-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The formation of trans-4-Hydroxy-L-proline-d3 residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Molecular Mechanism

At the molecular level, trans-4-Hydroxy-L-proline-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It provides insights into the mechanisms of enzymatic control and specificity, which are essential for the development of novel biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-4-Hydroxy-L-proline-d3 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of trans-4-Hydroxy-L-proline-d3 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Trans-4-Hydroxy-L-proline-d3 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Trans-4-Hydroxy-L-proline-d3 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of trans-4-Hydroxy-L-proline-d3 and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-hydroxy-L-proline-d3 typically involves the hydroxylation of L-proline. One common method is the microbial fermentation process using genetically engineered Escherichia coli strains. These strains are modified to express proline hydroxylase, an enzyme that catalyzes the hydroxylation of L-proline to produce trans-4-hydroxy-L-proline . The reaction conditions often include controlled fermentation parameters such as temperature, pH, and nutrient supply to optimize the yield.

Industrial Production Methods: Industrial production of trans-4-hydroxy-L-proline-d3 can be achieved through large-scale microbial fermentation. The process involves the use of bioreactors where genetically engineered microorganisms are cultured under optimal conditions. Continuous feeding of substrates and cofactors, such as glucose and iron, is essential to maintain high production levels . The product is then purified through various downstream processing techniques, including filtration, chromatography, and crystallization.

化学反応の分析

Types of Reactions: trans-4-Hydroxy-L-proline-d3 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form trans-4-hydroxy-L-proline.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Formation of trans-4-oxoproline.

Reduction: Formation of trans-4-hydroxy-L-proline.

Substitution: Formation of various substituted proline derivatives.

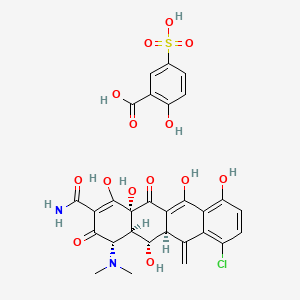

類似化合物との比較

trans-4-Hydroxy-L-proline: The non-deuterated form of the compound.

cis-4-Hydroxy-L-proline: An isomer with the hydroxyl group in a different configuration.

trans-3-Hydroxy-L-proline: An isomer with the hydroxyl group at a different position.

Uniqueness: trans-4-Hydroxy-L-proline-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This property distinguishes it from its non-deuterated and isomeric counterparts .

特性

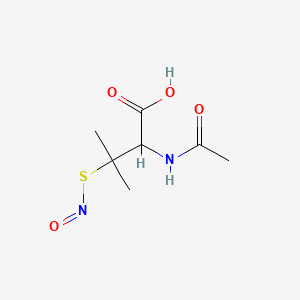

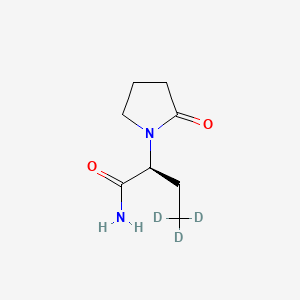

CAS番号 |

1356016-86-8 |

|---|---|

分子式 |

C₅H₆D₃NO₃ |

分子量 |

134.15 |

同義語 |

trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)